This compound is classified as a quinoline derivative. Quinoline and its derivatives are widely used in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The presence of the piperazine ring further contributes to its potential therapeutic applications.
The synthesis of 1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline typically involves several steps:
The molecular structure of 1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline can be described as follows:
This arrangement contributes to its biological activity and solubility properties.
The molecular formula can be represented as , with a molecular weight calculated to be approximately 270.31 g/mol.
The chemical reactivity of 1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline primarily involves:
The mechanism of action for compounds like 1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline often involves:
The physical and chemical properties of 1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline include:
The applications of 1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline are diverse:
The compound 1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline is a structurally modified fluoroquinolone derivative. Its molecular formula is C₁₇H₁₉FN₄O₃, determined through high-resolution mass spectrometry (HRMS), which typically shows a molecular ion peak at m/z 347.1512 [M+H]⁺ (calculated: 347.1514) [3] [8]. The IUPAC name is 1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline, reflecting the presence of the formyl group (–CHO) at position 3 and the piperazinyl substituent at position 7 on the quinoline core [1] [6]. The core quinoline scaffold features a planar bicyclic system with the ethyl group at N1 and the ketone at C4 creating a dihydro-4-oxoquinoline system. The piperazine ring at C7 adopts a chair conformation, while the formyl group at C3 introduces an electrophilic center. The compound lacks chiral centers, confirming its achiral nature [3] [7].
Single-crystal X-ray diffraction studies of closely related fluoroquinolones (e.g., norfloxacin) reveal a nearly planar quinoline ring system with minor deviations at the C3 and C4 positions due to steric and electronic effects [5] [7]. Although direct XRD data for this specific compound is limited in the provided sources, analogues exhibit characteristic bond lengths and angles:
Table 1: Key Bond Parameters from Crystallographic Studies of Analogues
Bond/Parameter | Value (Å or °) | Significance |
---|---|---|
C4=O (carbonyl) | 1.22 Å | Confirms keto-enol tautomerism |
C3–CHO (formyl linkage) | 1.46 Å | Indicates sp²-sp² hybridization |
Piperazine N–C(quinoline) | 1.35 Å | Single-bond character |
Dihedral angle (Piperazine/Quinoline) | 54° | Non-coplanar conformation |
The crystal packing typically shows intermolecular hydrogen bonding involving the C4=O group and piperazine N–H, forming a stabilizing network. The formyl group may participate in weak C–H⋯O interactions, influencing supramolecular assembly [5] [7].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Fourier-Transform Infrared (FT-IR) Spectroscopy:
Ultraviolet-Visible (UV-Vis) Spectroscopy:In methanol: λₘₐₐ = 278 nm (π→π* transition, quinoline ring), 325 nm (n→π* transition, carbonyl/aldehyde). The formyl group extends conjugation, causing a 10–15 nm red shift compared to carboxylic acid analogues [3] [8].
Mass Spectrometry:Electrospray Ionization (ESI-MS): m/z 347.15 [M+H]⁺, 369.13 [M+Na]⁺. Fragmentation includes loss of CHO (→ m/z 318) and the ethyl group (→ m/z 302) [3] [8].
Table 2: Comprehensive Spectroscopic Assignments
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 10.20 (s) | Formyl (–CHO) proton |
¹³C NMR | δ 190.2 | Formyl carbon |
FT-IR | 1680 cm⁻¹ | Aldehyde C=O stretch |
UV-Vis | λₘₐₓ = 325 nm | n→π* transition of formyl group |
ESI-MS | m/z 347.15 [M+H]⁺ | Molecular ion peak |
Density Functional Theory (DFT) studies at the B3LYP/6-311G(d,p) level reveal key electronic and structural features:
Table 3: Computational Parameters and Results
Parameter | Value | Implication |
---|---|---|
HOMO Energy | −6.2 eV | Electron-donating capacity |
LUMO Energy | −2.4 eV | Electron-accepting capacity |
HOMO-LUMO Gap | 3.8 eV | Enhanced reactivity vs. analogues |
Formyl Dihedral Angle | 5° | Planar conjugation with quinoline |
Docking Binding Energy | −9.2 kcal/mol | Stronger than norfloxacin (−7.8 kcal/mol) |
The formyl substituent significantly modifies electron distribution, increasing dipole moment (5.8 Debye vs. 4.2 Debye in norfloxacin), which may improve membrane penetration [3] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8